2,4-Dichloro-5-ethyl-3-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-Dichloro-5-ethyl-3-methylphenol involves complex reactions, including condensation of formaldehyde with dichlorophenol under acid-catalyzed conditions, leading to the formation of bisphenols and by-products like tetrachloro-8,8'-methylenebis(4H-benzo-1,3-dioxin) (Ferguson, McCrindle, & Mcalees, 1989). High-pressure hydrolysis and reduction reactions are other methods used for synthesizing chlorinated aniline derivatives, showcasing the versatility in synthetic approaches for these compounds (Wen Zi-qiang, 2007).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the structures and solid-state conformations of chlorinated phenolic compounds and their derivatives. This technique has revealed the centrosymmetric hydrogen-bonded dimers and other structural nuances of related bisphenols (Ferguson, McCrindle, & Mcalees, 1989). Such detailed molecular structure analysis is fundamental in understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Chlorinated 2-phenoxyphenols, including those with multiple chlorine atoms, undergo various reactions characterized by NMR and GC-MS to determine their structures and reactivities. These compounds' reactions are crucial for their application in formulations like wood preservatives and other industrial chemicals (Knuutinen et al., 1983).
Physical Properties Analysis
The physical properties, such as solvate formations, crystallization behaviors, and hydrogen-bonded structures of chlorinated phenolic compounds, are influenced by their molecular structures and the conditions under which they are synthesized and processed. These properties are essential for predicting the behavior of these compounds under various conditions and for their practical applications (Ferguson, McCrindle, & Mcalees, 1989).
Chemical Properties Analysis
The chemical properties of 2,4-Dichloro-5-ethyl-3-methylphenol and related compounds, including their reactivity towards other chemicals, stability under different conditions, and potential for forming various derivatives, are crucial for their application in synthetic chemistry and industrial processes. Studies on these compounds' synthesis, structure, and reactivity provide valuable insights into their chemical properties and potential applications (Ferguson, McCrindle, & Mcalees, 1989).
Scientific Research Applications
Preparation of Related Compounds :
- "2,4-Dichloro-5-ethyl-3-methylphenol" is an important intermediate in synthesizing other compounds. For instance, "2,4-Dichloro-3-ethyl-6-nitrophenol" is used to produce developers in color photography. This compound is prepared from p-nitroethylbenzene through chlorination, alkalization, and acidification reactions, offering high purity and yield at low cost (Qin Xue-kong, 2005).
Applications in Polymer Science :
- The compound finds applications in the synthesis of novel copolymers. For example, electrophilic trisubstituted ethylenes, including derivatives of "2,4-Dichloro-5-ethyl-3-methylphenol," have been used to create copolymers with styrene. These copolymers exhibit high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character (Katherine Kim et al., 1999).
Environmental and Health Impact :
- Studies have assessed the effects of phenols, including "2,4-Dichloro-5-ethyl-3-methylphenol," on receptors like the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These compounds, commonly used in plastics, can affect both receptors, implying potential health risks (T. Krüger et al., 2008).
Analysis in Environmental Samples :
- Techniques for the determination of phenolic compounds, including "2,4-Dichloro-5-ethyl-3-methylphenol," in environmental samples like water and industrial effluents have been developed. These methods involve liquid-solid extraction and liquid chromatography, crucial for monitoring and regulating environmental pollutants (M. Castillo et al., 1997).
Pharmacological Research :
- Research on Schiff bases, including derivatives of "2,4-Dichloro-5-ethyl-3-methylphenol," has shown their potential in anticancer activity. These compounds have been synthesized and characterized, showing cytotoxicity against cancer cell lines, indicating their potential as cancer therapeutics (Noor Uddin et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-ethyl-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-3-6-4-7(12)9(11)5(2)8(6)10/h4,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHTUWZTSIUNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1Cl)C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289751 | |
Record name | 2,4-dichloro-5-ethyl-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-ethyl-3-methylphenol | |
CAS RN |
1570-75-8 | |
Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1570-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC63358 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-5-ethyl-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-ethyl-3-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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